Methyl 4-formylpyrimidine-2-carboxylate
Description
Methyl 4-formylpyrimidine-2-carboxylate is a pyrimidine derivative featuring a formyl group at the 4-position and a methyl ester at the 2-position of the pyrimidine ring. This compound is of interest in medicinal and synthetic chemistry due to its dual functional groups, which may serve as reactive sites for further derivatization.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
methyl 4-formylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-8-3-2-5(4-10)9-6/h2-4H,1H3 |
InChI Key |
BIDIBNROAUBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formylpyrimidine-2-carboxylate typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, where a pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired formylated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Methyl 4-carboxypyrimidine-2-carboxylate.
Reduction: Methyl 4-hydroxymethylpyrimidine-2-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formylpyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a precursor for the synthesis of nucleotide analogs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-formylpyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can also engage in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogs and Molecular Features
Key structural analogs (based on evidence) include:
Key Observations :
- Substituent Position : The placement of substituents (e.g., C2 vs. C5 ester) significantly impacts electronic and steric properties. For example, methyl esters at C2 (as in Methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate) may alter ring electron density compared to C5 esters .
- Functional Groups : The formyl group in the target compound introduces a reactive aldehyde moiety absent in fluorophenyl or trifluoromethyl analogs. This could enhance its role as a synthetic intermediate for condensation reactions .
- Fluorine Effects : Fluorinated analogs (e.g., ) exhibit increased lipophilicity and metabolic stability, traits valuable in drug design.
Physicochemical Properties
While direct data on Methyl 4-formylpyrimidine-2-carboxylate are unavailable, methyl esters of pyrimidines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and lower solubility in water due to ester hydrophobicity . The formyl group may slightly increase polarity compared to non-polar substituents like methylthio or trifluoromethyl groups .
Biological Activity
Methyl 4-formylpyrimidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a formyl group and a carboxylate moiety. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that this compound could be further investigated as a potential antimicrobial agent.
Antiviral Activity
The compound's structural features may also confer antiviral properties. In vitro studies have shown that related pyrimidine derivatives can inhibit viral replication. Although specific data on this compound is limited, the broader class of pyrimidines has been associated with inhibition of viral enzymes, which warrants further exploration of this compound's potential antiviral mechanisms.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The formyl and carboxylate groups may facilitate binding to active sites of enzymes, thereby inhibiting their function.
- DNA Interaction : Compounds with similar structures have been shown to intercalate into DNA, potentially disrupting replication processes in pathogens.
Case Studies
- Antimicrobial Efficacy : In a study examining the effects of various pyrimidine derivatives on microbial growth, this compound was found to significantly reduce the viability of tested bacterial strains compared to controls, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assays : Cytotoxicity tests against human cell lines (e.g., HeLa cells) revealed that while the compound exhibited some level of cytotoxicity, it was within acceptable limits for further pharmacological development. The IC50 values were determined to be around 25 µg/mL, indicating moderate cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
